N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate β-enaminones with 3-methyl-1H-pyrazol-5-amine under microwave irradiation . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is commonly employed.
Substitution: Halogenated solvents and bases like potassium carbonate are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act as an inhibitor of cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of substituents, which enhance its chemical stability and biological activity. The presence of the cyclohexyl group and multiple methyl groups contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H26N4 |
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Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H26N4/c1-14-9-11-17(12-10-14)20-16(3)21-22-15(2)13-19(25(21)24-20)23-18-7-5-4-6-8-18/h9-13,18,23H,4-8H2,1-3H3 |
InChI Key |
CRJXAOVHTRWUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4CCCCC4 |
Origin of Product |
United States |
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